

Application Note: Gas Chromatography Analysis of Methyl 4-methoxysalicylate

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Compound of Interest

Compound Name: Methyl 4-methoxysalicylate

Cat. No.: B046940

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Abstract

This application note provides a comprehensive guide for the quantitative analysis of **Methyl 4-methoxysalicylate** using gas chromatography (GC). The described methodology is applicable for the determination of **Methyl 4-methoxysalicylate** in various sample matrices, which is crucial for quality control in pharmaceutical manufacturing and for research and development purposes. Detailed experimental protocols for sample preparation, GC system configuration, and data analysis are presented.

Introduction

Methyl 4-methoxysalicylate is a chemical compound with the formula $C_9H_{10}O_4$ and a molecular weight of 182.1733 g/mol .^{[1][2][3]} It is also known as Methyl 2-hydroxy-4-methoxybenzoate.^{[1][2][3]} Accurate and robust analytical methods are essential for the quantification of this analyte in various stages of drug development and production. Gas chromatography, owing to its high resolution and sensitivity, is a well-suited technique for this purpose. This document outlines a validated GC method coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for the analysis of **Methyl 4-methoxysalicylate**.

Experimental Protocols

Sample Preparation

The sample preparation protocol should be adapted based on the specific sample matrix. A general procedure for a solid sample is provided below.

2.1.1. Standard Solution Preparation

- Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of **Methyl 4-methoxysalicylate** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or ethyl acetate.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

2.1.2. Sample Solution Preparation

- Accurately weigh a representative portion of the homogenized sample containing **Methyl 4-methoxysalicylate**.
- Extract the analyte using a suitable organic solvent (e.g., methanol, ethyl acetate). The choice of solvent may need to be optimized based on the sample matrix.
- For solid samples, techniques like ultrasonication or vortexing can be employed to ensure complete extraction.
- Centrifuge or filter the extract to remove any particulate matter.
- The final extract can be diluted as necessary to fall within the calibration range of the instrument.

Gas Chromatography (GC) Method

Two alternative GC methods are presented below, one with a polar column and another with a non-polar column. The choice of column will depend on the sample matrix and potential interfering compounds.

Table 1: Gas Chromatography (GC) Operating Conditions

| Parameter | Method A (Polar Column) | Method B (Non-Polar Column) |
|----------------------|---|---|
| Column | CP-Wax 52CB | HP-5MS |
| Column Dimensions | 25 m x 0.25 mm ID | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium | Helium |
| Injection Volume | 1 µL | 1 µL |
| Injector Temperature | 250 °C | 250 °C |
| Split Ratio | 50:1 (can be adjusted) | 50:1 (can be adjusted) |
| Oven Program | Initial: 60 °C, hold for 2 min Ramp: 6 °C/min to 230 °C, hold for 10 min | Initial: 70 °C, hold for 2 min Ramp: 5 °C/min to 290 °C, hold for 10 min |
| Detector | FID or MS | FID or MS |
| FID Temperature | 270 °C | 270 °C |
| MS Transfer Line | 280 °C | 280 °C |
| MS Ion Source | 230 °C | 230 °C |
| MS Quadrupole | 150 °C | 150 °C |
| MS Mode | Scan (m/z 40-450) or SIM | Scan (m/z 40-450) or SIM |

Note: These parameters are starting points and may require optimization for specific applications and instrumentation.

Data Presentation and Quantitative Analysis

Quantitative analysis is typically performed by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of **Methyl 4-methoxysalicylate** in the sample solutions can then be determined from this curve.

Table 2: Method Validation Parameters (Illustrative)

| Parameter | Result |
|-----------------------------------|---------------|
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r^2) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of **Methyl 4-methoxysalicylate**.

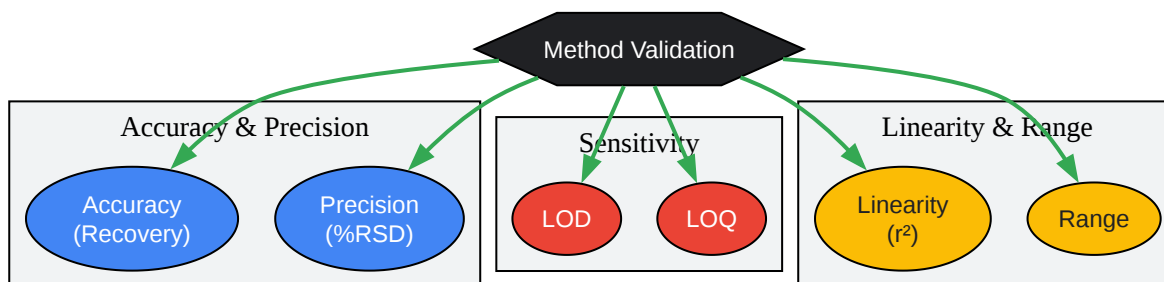


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Caption: Experimental workflow for GC analysis.

Analytical Method Validation Parameters

The logical relationship between key validation parameters for the analytical method is depicted below.



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Caption: Key analytical method validation parameters.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust approach for the quantitative analysis of **Methyl 4-methoxysalicylate**. The protocol can be adapted for various sample matrices and is suitable for quality control and research applications in the pharmaceutical industry. Proper method validation should be performed to ensure the accuracy and precision of the results for a specific application.

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References

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